![molecular formula C16H19F2N3OS B2474700 4,6-Difluoro-2-(4-pentanoylpiperazin-1-yl)-1,3-benzothiazole CAS No. 897482-10-9](/img/structure/B2474700.png)
4,6-Difluoro-2-(4-pentanoylpiperazin-1-yl)-1,3-benzothiazole
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Description
4,6-Difluoro-2-(4-pentanoylpiperazin-1-yl)-1,3-benzothiazole, also known as DFPBT, is a compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields, including cancer research, neurology, and immunology.
Scientific Research Applications
Synthesis and Microbial Studies
Benzothiazole derivatives are prominent in microbial studies. The synthesis of benzothiazole compounds involves various substituted benzothiazoles and p-acetamidobenzenesulfonyl chloride. These compounds have demonstrated significant antibacterial and antifungal activities, indicating their potential in microbial research and treatment (Patel & Agravat, 2007).
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives have been extensively studied. The design of pharmacophore hybrids between pyrazolinone/pyrazole and benzothiazole moiety led to the synthesis of molecules with promising effects on antimicrobial activity. These studies provide insights into the structural-activity relationship of these compounds, contributing to the development of new antimicrobial agents (Amir, Javed, & Hassan, 2012).
Anticonvulsant Screening
Benzothiazole compounds have been evaluated for their anticonvulsant activities. The integration of benzothiazole and barbituric acid pharmacophores has resulted in compounds with active anticonvulsant properties. Some of these compounds have shown promising results in standard anticonvulsant tests, indicating their potential in treating seizure disorders (Siddiqui & Ahsan, 2009).
Antitumor Properties
Benzothiazoles have also been synthesized and studied for their antitumor properties. Fluorinated 2-(4-aminophenyl)benzothiazoles have shown potent cytotoxicity in vitro against sensitive human breast cancer cell lines. This highlights the potential of benzothiazole derivatives in cancer treatment and the importance of structural modifications to enhance their therapeutic effects (Hutchinson et al., 2001).
Sensing Applications
Benzothiazole derivatives have been applied in the development of fluorescent probes for sensing pH and metal cations. Their high sensitivity and selectivity make them suitable for detecting changes in pH and the presence of specific metal cations, providing valuable tools for various research and industrial applications (Tanaka et al., 2001).
properties
IUPAC Name |
1-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2N3OS/c1-2-3-4-14(22)20-5-7-21(8-6-20)16-19-15-12(18)9-11(17)10-13(15)23-16/h9-10H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTPAXJMWKIDEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C2=NC3=C(C=C(C=C3S2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one |
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